[4-(4-chlorophenyl)-4-hydroxypiperidino][5-(2-furyl)-1H-pyrazol-3-yl]methanone
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Overview
Description
The compound [4-(4-chlorophenyl)-4-hydroxypiperidino][5-(2-furyl)-1H-pyrazol-3-yl]methanone is a complex organic molecule with a diverse range of applications. Let’s explore its synthesis, properties, and uses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves several steps. One notable method is the decarboxylative coupling of 2-chloro-1,4-naphthoquinone (2) with trans-4-(4-chlorophenyl) cyclohexane carboxylic acid (6). Here are the key steps:
Decarboxylative Coupling:
Industrial Production Methods: Industrial-scale production methods may involve modifications of the laboratory synthesis, ensuring efficiency, scalability, and cost-effectiveness.
Chemical Reactions Analysis
This compound can undergo various reactions:
Oxidation: Oxidative processes may lead to the formation of new functional groups.
Reduction: Reduction reactions can modify the compound’s structure.
Substitution: Substituents can be replaced by other groups.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For example, silver nitrate and ammonium persulfate have been used in some coupling reactions.
Scientific Research Applications
Chemistry::
Building Block: Researchers use this compound as a building block for more complex molecules.
Pharmacophore: Its indole scaffold contributes to its biological activity.
Antiviral Activity: Some derivatives exhibit antiviral properties against influenza A and Coxsackie B4 viruses.
Anticancer Potential: Further studies explore its potential as an anticancer agent.
Other Biological Activities: Antioxidant, antimicrobial, and antitubercular effects have been investigated.
Drug Development: The compound’s unique structure makes it valuable for drug discovery.
Mechanism of Action
The exact mechanism of action is context-dependent. It likely involves interactions with specific molecular targets or pathways, affecting cellular processes.
Comparison with Similar Compounds
While this compound has distinct features, it shares similarities with other indole derivatives. Further research can explore its uniqueness in comparison to related compounds.
Properties
Molecular Formula |
C19H18ClN3O3 |
---|---|
Molecular Weight |
371.8 g/mol |
IUPAC Name |
[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-[5-(furan-2-yl)-1H-pyrazol-3-yl]methanone |
InChI |
InChI=1S/C19H18ClN3O3/c20-14-5-3-13(4-6-14)19(25)7-9-23(10-8-19)18(24)16-12-15(21-22-16)17-2-1-11-26-17/h1-6,11-12,25H,7-10H2,(H,21,22) |
InChI Key |
SNXSUNDOEKUEIY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)C3=NNC(=C3)C4=CC=CO4 |
Origin of Product |
United States |
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